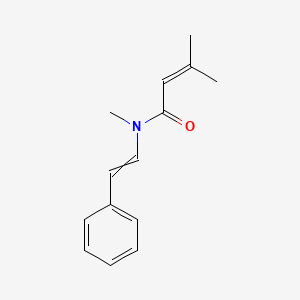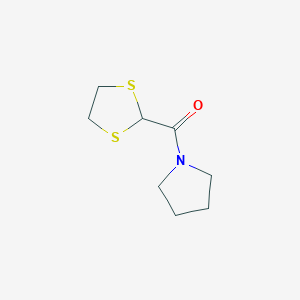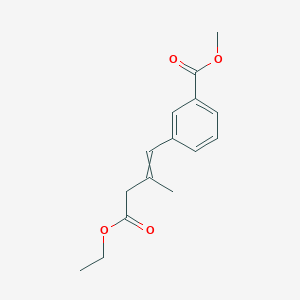
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a complex structure that includes both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is to dissolve methyl 4-hydroxy-3-methoxybenzoate in acetone, add potassium carbonate, and then introduce methyl bromoacetate. The reaction is carried out at elevated temperatures and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or acids.
Applications De Recherche Scientifique
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism by which methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate exerts its effects involves interactions with various molecular targets. For instance, it can act as an enzyme inhibitor, binding to the active site and preventing substrate access. The pathways involved may include inhibition of specific enzymes or receptors, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate
- Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate
Uniqueness
Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate is unique due to its specific structural features that allow for a wide range of chemical reactions and applications. Its combination of aromatic and aliphatic components makes it particularly versatile compared to other similar esters .
Propriétés
Numéro CAS |
141948-81-4 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-enyl)benzoate |
InChI |
InChI=1S/C15H18O4/c1-4-19-14(16)9-11(2)8-12-6-5-7-13(10-12)15(17)18-3/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
PHSFOTVQDCXWHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=CC1=CC(=CC=C1)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




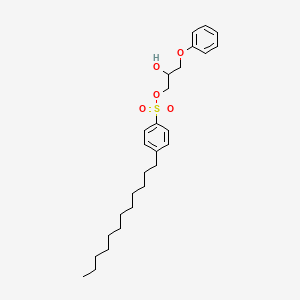
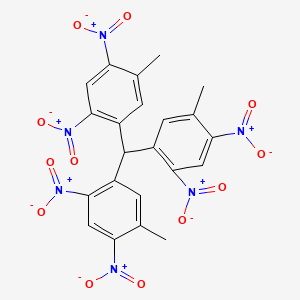
![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
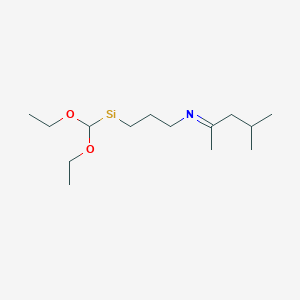
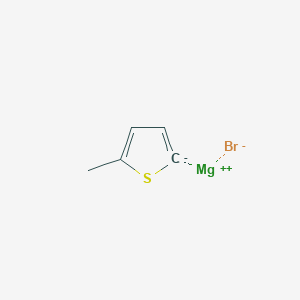
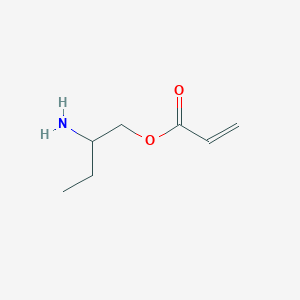
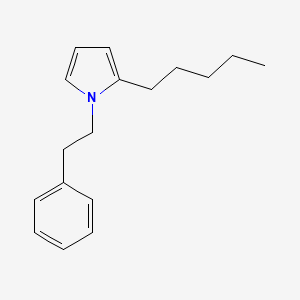
![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
